molecular formula C4H8N2 B3053402 1H-Imidazole, 4,5-dihydro-1-methyl- CAS No. 53517-93-4

1H-Imidazole, 4,5-dihydro-1-methyl-

Cat. No.: B3053402
CAS No.: 53517-93-4
M. Wt: 84.12 g/mol
InChI Key: ANFXTILBDGTSEG-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-1-methyl- is a heterocyclic organic compound that belongs to the imidazole family. It is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 4,5-dihydro-1-methyl- can be synthesized through several methods:

    Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.

    Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using various oxidizing agents.

    Marckwald Synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines in the presence of a base.

    Amino Nitrile Synthesis: This method involves the reaction of amino nitriles with various reagents to form imidazoles.

Industrial Production Methods: Industrial production of 1H-Imidazole, 4,5-dihydro-1-methyl- typically involves the acid-catalyzed methylation of imidazole using methanol. Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms using reagents like alkyl halides or acyl chlorides.

    Cyclization: Cyclization reactions can be performed to form more complex heterocyclic compounds.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-1-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-1-methyl- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific biological context. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

1H-Imidazole, 4,5-dihydro-1-methyl- can be compared with other similar compounds such as:

Uniqueness: 1H-Imidazole, 4,5-dihydro-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-methyl-4,5-dihydroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-6-3-2-5-4-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFXTILBDGTSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395833
Record name 1H-Imidazole, 4,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53517-93-4
Record name 1H-Imidazole, 4,5-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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